molecular formula C22H24N4O B6584030 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine CAS No. 1251565-21-5

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine

Cat. No. B6584030
CAS RN: 1251565-21-5
M. Wt: 360.5 g/mol
InChI Key: ZTYJKZHOWDYAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine (MMPNC-PN) is a synthetic molecule with a wide range of applications in scientific research. It is mainly used in biochemical and physiological studies and has been shown to have a variety of effects in laboratory experiments.

Scientific Research Applications

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to investigate the mechanisms of action of various compounds. It has also been used to study the effects of various drugs on the body, including the effects of anti-cancer drugs, anti-inflammatory drugs, and anti-diabetic drugs. Additionally, this compound has been used in studies to investigate the effects of various environmental factors on the body, such as air pollution, UV radiation, and heavy metals.

Mechanism of Action

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine is believed to act as an agonist of various G-protein-coupled receptors (GPCRs). GPCRs are proteins located on the surface of cells that are activated by various external stimuli, such as hormones and neurotransmitters. When this compound binds to the GPCR, it triggers a cascade of signaling events that can result in a variety of responses, such as changes in gene expression, metabolic activity, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to activate several GPCRs, including the serotonin receptor 5-HT1A, the opioid receptor mu-type, and the adenosine A2A receptor. Activation of these receptors can lead to a variety of effects, such as changes in gene expression, metabolic activity, and cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine has several advantages for use in laboratory experiments. It is a synthetic molecule that is easy to synthesize and is relatively stable. Additionally, it has a wide range of applications in scientific research and can be used to investigate the mechanisms of action of various compounds. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to accurately predict the effects of this compound on the body, as its effects can vary depending on the type of GPCR it binds to. Additionally, the effects of this compound on the body can be unpredictable, as it can interact with other compounds in the body.

Future Directions

There are several potential future directions for research involving 7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine. For example, further research could be conducted to investigate the effects of this compound on various GPCRs and to identify new potential therapeutic applications for this compound. Additionally, further research could be conducted to investigate the effects of this compound on various diseases, such as cancer, diabetes, and neurological disorders. Additionally, further research could be conducted to investigate the effects of this compound on the environment, such as its effects on air pollution and heavy metals. Finally, further research could be conducted to investigate the potential toxicity of this compound and to identify potential ways to reduce its toxicity.

Synthesis Methods

7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-phenyl-1,8-naphthyridin-4-amine is synthesized through a multi-step process. First, 4-methylpiperidine-1-carbonyl chloride is reacted with 7-methyl-1,8-naphthyridin-4-amine in a 1:1 ratio in the presence of triethylamine. This reaction forms the intermediate product, this compound hydrochloride. This intermediate product is then treated with an alkaline solution to form the desired product, this compound.

properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15-10-12-26(13-11-15)22(27)19-14-23-21-18(9-8-16(2)24-21)20(19)25-17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYJKZHOWDYAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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